(S)-2-Hydroxybutanoic acid benzyl ester

Catalog No.
S12914744
CAS No.
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Hydroxybutanoic acid benzyl ester

Product Name

(S)-2-Hydroxybutanoic acid benzyl ester

IUPAC Name

benzyl (2S)-2-hydroxybutanoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1

InChI Key

HTOPVOTYQCSGNP-JTQLQIEISA-N

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)O

Isomeric SMILES

CC[C@@H](C(=O)OCC1=CC=CC=C1)O

(S)-2-Hydroxybutanoic acid benzyl ester, also known as benzyl 2-hydroxybutanoate, is an organic compound with the molecular formula C11H14O3C_{11}H_{14}O_3. It is an ester formed from the reaction of benzyl alcohol and (S)-2-hydroxybutanoic acid. The compound features a hydroxyl group and a carboxylic acid moiety, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its chiral center at the second carbon, making it a subject of interest in asymmetric synthesis and biological activity studies.

  • Esterification: The primary reaction involves the formation of the ester from benzyl alcohol and (S)-2-hydroxybutanoic acid, typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid under reflux conditions.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back into its constituent alcohol and acid.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate.
  • Reduction: The ketone formed from oxidation can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
  • Substitution Reactions: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Several methods exist for synthesizing (S)-2-hydroxybutanoic acid benzyl ester:

  • Direct Esterification: This method involves reacting (S)-2-hydroxybutanoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.
  • Transesterification: This approach utilizes an existing ester and reacts it with benzyl alcohol under mild conditions, often leading to higher yields and reduced racemization compared to direct methods .
  • Enzymatic Synthesis: Enzymes can catalyze the formation of esters from acids and alcohols under mild conditions, offering a more environmentally friendly alternative to traditional chemical methods .

(S)-2-Hydroxybutanoic acid benzyl ester has several applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or drugs due to its chiral nature.
  • Flavoring and Fragrance: As an ester, it may be used in the food industry for flavoring or in perfumes for its pleasant scent.
  • Chemical Synthesis: It acts as a building block in organic synthesis for creating more complex molecules.

Several compounds share structural similarities with (S)-2-hydroxybutanoic acid benzyl ester:

Compound NameStructure CharacteristicsUnique Features
2-Hydroxybutanoic acidContains a hydroxyl group and carboxylic acidDirectly involved in metabolic pathways
Benzyl alcoholSimple aromatic alcoholUsed extensively in organic synthesis
3-Hydroxybutanoic acidHydroxyl group at position threePotentially different biological activity
2-Benzyl-3-hydroxybutanoic acidSimilar structure but with additional substituentsMay exhibit distinct enzymatic interactions

(S)-2-Hydroxybutanoic acid benzyl ester is unique due to its specific stereochemistry and potential applications in asymmetric synthesis, distinguishing it from other similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.094294304 g/mol

Monoisotopic Mass

194.094294304 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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